molecular formula C13H9N3O B11880564 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one

Cat. No.: B11880564
M. Wt: 223.23 g/mol
InChI Key: HSZOYYXPSCKWLB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound featuring a fused naphthyridine core substituted with a pyridinyl group at the 3-position. The 2,6-naphthyridine scaffold is characterized by two nitrogen atoms at positions 2 and 6, contributing to its electron-deficient aromatic system. The pyridin-4-yl substituent enhances π-π stacking interactions and may improve binding affinity in biological targets, making this compound of interest in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-pyridin-4-yl-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C13H9N3O/c17-13-11-3-6-15-8-10(11)7-12(16-13)9-1-4-14-5-2-9/h1-8H,(H,16,17)

InChI Key

HSZOYYXPSCKWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

Preparation Methods

Friedländer-Type Condensation

The Friedländer synthesis, traditionally used for quinoline derivatives, has been adapted for naphthyridine systems. This method involves the condensation of an aminopyridine with a carbonyl-containing compound under acidic or basic conditions. For 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one, the reaction typically employs 4-aminopyridine and a diketone precursor.

In a representative procedure, 4-aminopyridine reacts with ethyl acetoacetate in the presence of potassium hydroxide as a base. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the naphthyridinone core. Yields for this method range from 65–72% depending on the solvent system and temperature . A critical factor is the electronic nature of the carbonyl component; electron-withdrawing groups enhance cyclization efficiency by stabilizing intermediates.

Table 1: Friedlälder-Type Reaction Conditions and Yields

Carbonyl ComponentBaseSolventTemperature (°C)Yield (%)
Ethyl acetoacetateKOHEtOH8072
AcetylacetoneNaOEtMeOH7068
Diethyl oxalateDBUDMF10061

The use of 1,8-diazabicycloundecene (DBU) in dimethylformamide (DMF) at elevated temperatures improves regioselectivity, albeit with slightly reduced yields . This method is advantageous for its simplicity but requires careful purification to remove unreacted starting materials.

Cyclization of Aminovinyl Pyridine Derivatives

Cyclization reactions involving aminovinyl pyridines offer a direct route to the naphthyridinone scaffold. For example, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine undergoes intramolecular cyclization under basic conditions to form 1,5-naphthyridin-2(1H)-one derivatives, which can be further functionalized .

Key Reaction:
2-(2-Ethoxycarbonylvinyl)-3-pyridinamine (4) is treated with sodium ethoxide in ethanol under reflux. The enamine intermediate undergoes cyclization, eliminating ethanol to yield 1,5-naphthyridin-2(1H)-one (5). This method achieves a 72% yield and is scalable to gram quantities . Modifications, such as substituting the ethoxy group with methyl or phenyl groups, alter the electronic properties of the final product.

Mechanistic Insight:
The reaction proceeds via a six-membered transition state, where the base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon. Steric hindrance from substituents on the vinyl group can reduce yields, necessitating optimized reaction times and temperatures.

Palladium-catalyzed methods, particularly Suzuki-Miyaura couplings, enable the introduction of the pyridin-4-yl group at a late stage of synthesis. A common strategy involves coupling a halogenated naphthyridinone intermediate with pyridin-4-ylboronic acid.

Example Protocol:
1-Chloro-3-iodo-2,6-naphthyridin-1(2H)-one is reacted with pyridin-4-ylboronic acid in the presence of palladium(II) acetate and triphenylphosphine. The reaction is conducted in a mixed solvent system (toluene:ethanol, 3:1) at 90°C for 12 hours, yielding 78–84% of the desired product .

Table 2: Optimization of Suzuki-Miyaura Coupling Parameters

CatalystLigandSolvent SystemYield (%)
Pd(OAc)₂PPh₃Toluene:EtOH84
PdCl₂(dppf)XPhosDME:H₂O79
Pd(PPh₃)₄SPhosDMF73

The choice of ligand significantly impacts efficiency. Bulky phosphine ligands, such as XPhos, enhance steric protection of the palladium center, reducing side reactions .

Oxidation of Tetrahydro Derivatives

Oxidative aromatization of tetrahydro-naphthyridines provides an alternative pathway. Starting from 1,2,3,4-tetrahydro-2,6-naphthyridin-1-one, oxidation with potassium permanganate in acidic media introduces the pyridin-4-yl group via electrophilic substitution.

Reaction Conditions:
A solution of tetrahydro-naphthyridinone in sulfuric acid is treated with KMnO₄ at 0–5°C. The reaction mixture is stirred for 6 hours, followed by neutralization with ammonium hydroxide. This method yields 58–63% of the target compound but requires strict temperature control to avoid over-oxidation .

Comparison of Synthetic Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodYield Range (%)ScalabilityPurity Challenges
Friedländer Condensation61–72ModerateByproduct formation
Cyclization68–75HighSolvent removal
Suzuki-Miyaura Coupling73–84IndustrialCatalyst cost
Oxidation58–63LowOver-oxidation risks

The Suzuki-Miyaura coupling offers the highest yields and scalability, making it suitable for industrial applications. However, the cost of palladium catalysts and ligands may limit its use in resource-constrained settings. Cyclization methods, while efficient, often require extensive purification to isolate the desired product from regioisomers.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridinone .

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multicomponent reactions or traditional methods such as Friedländer synthesis. Key synthetic routes include:

  • Multicomponent Reactions (MCRs) : These allow for the construction of complex molecular architectures while maintaining high yields.
  • Friedländer Synthesis : A classical method that forms naphthyridines through condensation reactions.

Biological Activities

Research indicates that 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one exhibits significant biological activity:

  • Antiproliferative Activity : It has shown effectiveness against various cancer cell lines, making it a candidate for further pharmaceutical development.
  • Antimicrobial Properties : Studies suggest potential antimicrobial and antiviral activities, indicating its usefulness in treating infections.
  • Anticancer Studies : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, suggesting it may act through mechanisms involving enzyme inhibition related to cell growth.
  • Antimicrobial Efficacy : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .

Applications in Medicinal Chemistry

The potential therapeutic applications of this compound are extensive:

Cancer Therapy

Due to its antiproliferative effects, ongoing research focuses on its role as a lead compound in developing new anticancer drugs.

Infectious Diseases

Given its antimicrobial properties, this compound is being explored for use in treating bacterial infections and possibly viral diseases.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one and analogous derivatives:

Compound Molecular Formula Substituents Synthesis Method Key Properties References
This compound C₁₂H₉N₃O Pyridin-4-yl at C3 Likely via cyclization or nucleophilic substitution of halogenated precursors Enhanced aromatic stacking; potential pharmacological activity
5,7-Dimethyl-3-phenyl-2,6-naphthyridin-1(2H)-one C₁₅H₁₄N₂O Phenyl at C3; methyl at C5/C7 Cyclization of 2,6-dimethyl-3-phenylethynyl-4-pyridinecarboxamide (EtONa/EtOH, reflux) Increased lipophilicity; steric hindrance from methyl groups
3-Hydroxy-2,6-naphthyridin-1(2H)-one C₈H₆N₂O₂ Hydroxyl at C3 Sulfuric acid treatment of ethyl 3-cyanomethyl-4-pyridinecarboxylate Improved solubility due to hydroxyl group; potential for hydrogen bonding
7-Chloro-4-iodo-2,6-naphthyridin-1(2H)-one C₈H₄ClIN₂O Chloro at C7; iodo at C4 Halogenation of 2,6-naphthyridin-1(2H)-one precursors High reactivity for cross-coupling reactions; halogenated positions enable further derivatization
2,6-Naphthyridin-1(2H)-one (Parent Compound) C₈H₆N₂O Unsubstituted Base synthesis via cyclization or hydrolysis Baseline properties: density 1.3 g/cm³, boiling point 425.6°C, logP -0.11
7-(Propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one C₁₁H₁₄N₂O₂ Isopropoxy at C7; dihydro core Not specified Reduced aromaticity due to dihydro structure; increased flexibility
2-(4-Methoxybenzyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one C₁₆H₁₆N₂O₂ 4-Methoxybenzyl at C2; dihydro core Not specified Enhanced lipophilicity from methoxybenzyl group; potential CNS activity

Key Insights from Comparative Analysis

Substituent Effects on Reactivity and Solubility Halogenated Derivatives (e.g., 7-chloro-4-iodo-2,6-naphthyridin-1(2H)-one): Halogens at activated positions (C4, C7) facilitate Suzuki or Buchwald-Hartwig couplings, enabling diversification . Hydroxyl and Alkoxy Groups (e.g., 3-hydroxy- or 7-isopropoxy-substituted): Improve aqueous solubility and hydrogen-bonding capacity, critical for drug bioavailability . Aromatic vs.

Synthetic Flexibility The parent 2,6-naphthyridin-1(2H)-one serves as a scaffold for diverse substitutions. For example, halogenation with POCl₃ or POBr₃ yields reactive intermediates for further functionalization .

Aromatic Stacking: The pyridin-4-yl group in the target compound may improve interactions with aromatic residues in enzyme active sites compared to alkyl or halogen substituents .

Biological Activity

3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibitory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a naphthyridine core substituted with a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C12H8N2O\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound.

  • Inhibition of Bacterial Growth :
    • A study demonstrated that derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin and vancomycin .
    • The compound's mechanism involves inhibition of bacterial topoisomerase IV, essential for DNA replication .
CompoundActivityMIC (μg/mL)
This compoundAntibacterial32
CiprofloxacinAntibacterial16
VancomycinAntibacterial8

2. Antitumor Activity

The compound has shown promising results in cancer research.

  • Inhibition of Tumor Cell Proliferation :
    • In vitro assays revealed that it inhibits the growth of various cancer cell lines, including breast and lung cancers. The IC50 values for these cell lines ranged from 5 to 15 µM, indicating moderate potency .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)5

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor.

  • Phosphodiesterase (PDE) Inhibition :
    • It was found to selectively inhibit PDE10A with an IC50 value of approximately 50 nM, suggesting potential applications in treating neurological disorders .
EnzymeIC50 (nM)
PDE10A50
PDE5>1000

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various naphthyridine derivatives against resistant bacterial strains. The results indicated that the presence of a pyridyl substituent significantly enhanced antimicrobial activity through improved binding affinity to bacterial enzymes .

Study on Antitumor Properties

Another research focused on the antitumor effects of the compound on human cancer cell lines. The study utilized a series of assays to determine cell viability and apoptosis induction, revealing that the compound triggers apoptotic pathways in cancer cells .

Q & A

Basic Question: What are the established synthetic routes for 3-(Pyridin-4-yl)-2,6-naphthyridin-1(2H)-one, and what experimental parameters critically influence yield?

Methodological Answer:
The synthesis of naphthyridinone derivatives often involves cyclization reactions or functional group transformations. For example, analogous compounds like 3-methyl-2,6-naphthyridin-1(2H)-one are synthesized via condensation of acetonyl/diacetylmethyl precursors with ammonium acetate under acidic conditions . A related pathway uses ethyl 3-cyanomethyl-4-pyridinecarboxylate treated with H₂SO₄ at 80°C to form hydroxylated derivatives . Key parameters include:

  • Temperature control (e.g., 80°C for sulfuric acid-mediated cyclization).
  • Catalyst selection (acidic vs. basic conditions).
  • Reaction time optimization (15 minutes to hours).
    For the target compound, pyridinyl substitution likely requires coupling reactions (e.g., Suzuki-Miyaura) or directed C–H activation.

Advanced Question: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict viable reaction pathways. The ICReDD framework integrates computational screening to identify low-energy intermediates and bypass trial-and-error experimentation . For instance:

  • Step 1: Use Gaussian or ORCA software to model cyclization energetics.
  • Step 2: Apply machine learning (ML) to correlate solvent polarity with reaction efficiency .
  • Step 3: Validate predictions via high-throughput experimentation (HTE) with automated reactors.
    This approach reduces development time by 40–60% compared to traditional methods .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₀N₂O).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs, critical for solid-state reactivity studies .
  • HPLC-PDA: Monitors purity (>98% for pharmacological assays).

Advanced Question: How can contradictory data on the compound’s reactivity be resolved using factorial design?

Methodological Answer:
Contradictions (e.g., variable yields in solvent systems) arise from uncontrolled variables. A 2³ factorial design isolates critical factors:

FactorLevel 1Level 2
SolventDMFTHF
Temperature70°C100°C
CatalystPd(OAc)₂PdCl₂
Response surface methodology (RSM) then models interactions, identifying optimal conditions . For example, ANOVA might reveal that PdCl₂/THF at 100°C maximizes yield (p < 0.05).

Advanced Question: What mechanistic insights guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:
Kinase inhibition often relies on hydrogen bonding with the ATP-binding pocket.

  • Step 1: Perform molecular docking (AutoDock Vina) to map interactions between the naphthyridinone core and kinase residues (e.g., EGFR T790M).
  • Step 2: Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity.
  • Step 3: Validate via SPR (surface plasmon resonance) to measure KD values .
    A 2023 study showed that pyridinyl substitution improves solubility without compromising potency .

Basic Question: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods during synthesis (potential cyanide byproducts in cyclization reactions) .
  • Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation.
    MSDS data for analogous naphthyridinones indicate LD₅₀ > 500 mg/kg (oral, rats), but teratogenicity risks require further testing .

Advanced Question: How can AI-driven process simulation (e.g., COMSOL) enhance scale-up from milligram to gram synthesis?

Methodological Answer:
COMSOL Multiphysics models heat/mass transfer dynamics in batch reactors.

  • Step 1: Input kinetic data (e.g., Arrhenius parameters) to simulate exothermicity risks.
  • Step 2: Optimize stirring rates using CFD (computational fluid dynamics) to avoid hotspots.
  • Step 3: Integrate AI (TensorFlow) to predict impurity profiles during scale-up .
    A 2025 case study achieved 90% yield consistency across 0.1g → 10g scales using this workflow .

Basic Question: What are the known biological targets of naphthyridinone derivatives?

Methodological Answer:

  • Kinases: EGFR, ALK, and CDK inhibitors.
  • Antimicrobial Targets: DNA gyrase (Gram-negative pathogens).
  • Neuroprotective Agents: NMDA receptor antagonists.
    Activity data for this compound is limited, but structural analogs show IC₅₀ values of 10–50 nM in kinase assays .

Advanced Question: How can isotopic labeling (²H/¹³C) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis: Use ¹³C-labeled KCN in cyclization to tag the naphthyridinone core .
  • Tracking: LC-MS/MS quantifies metabolites in hepatocyte incubations.
  • Imaging: MALDI-TOF maps tissue distribution in rodent models.
    A 2024 protocol achieved 95% isotopic enrichment, enabling precise PK/PD modeling .

Advanced Question: What comparative frameworks validate the compound’s novelty against existing naphthyridinones?

Methodological Answer:
Apply the Morlino comparative method :

  • Criterion 1: Structural uniqueness (e.g., pyridinyl vs. phenyl substitution).
  • Criterion 2: Functional outperformance (e.g., higher logP or bioavailability).
  • Criterion 3: Mechanistic divergence (e.g., covalent vs. non-covalent binding).
    A 2023 study highlighted its 3.5-fold selectivity over 2,7-naphthyridinones in kinase screens .

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